molecular formula C7H8BrNO3 B1367243 Ethyl 2-bromo-4-methyloxazole-5-carboxylate CAS No. 78451-13-5

Ethyl 2-bromo-4-methyloxazole-5-carboxylate

Cat. No.: B1367243
CAS No.: 78451-13-5
M. Wt: 234.05 g/mol
InChI Key: DNPOJRGNNVJCRZ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-methyloxazole-5-carboxylate is a chemical compound with the molecular formula C7H8BrNO3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-4-methyloxazole-5-carboxylate typically involves the bromination of ethyl 4-methyloxazole-5-carboxylate. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 2-position of the oxazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified through crystallization or distillation techniques.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxazole derivatives, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the formation of 2-amino-4-methyloxazole-5-carboxylate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted oxazole derivatives.
  • Oxidation reactions produce oxidized oxazole compounds.
  • Reduction reactions result in reduced oxazole derivatives.

Scientific Research Applications

Ethyl 2-bromo-4-methyloxazole-5-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Biological Studies: Researchers use it to study the biological activity of oxazole derivatives and their potential therapeutic effects.

    Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-methyloxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can participate in electrophilic interactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • Ethyl 2-bromo-4-methylthiazole-5-carboxylate
  • Ethyl 2-chloro-4-methyloxazole-5-carboxylate
  • Ethyl 2-iodo-4-methyloxazole-5-carboxylate

Comparison: Ethyl 2-bromo-4-methyloxazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications where other halogenated oxazole derivatives may not be as effective.

Properties

IUPAC Name

ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPOJRGNNVJCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(O1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509803
Record name Ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78451-13-5
Record name Ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate
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